molecular formula C7H5IN2O B3210859 3-Iodo-1H-indazol-7-OL CAS No. 1082040-28-5

3-Iodo-1H-indazol-7-OL

Cat. No.: B3210859
CAS No.: 1082040-28-5
M. Wt: 260.03 g/mol
InChI Key: DDYSBUFMYIDIQL-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-7-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The compound features an indazole core with an iodine atom at the 3-position and a hydroxyl group at the 7-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-indazol-7-OL typically involves the iodination of 1H-indazole derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. The hydroxyl group at the 7-position can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-indazol-7-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-iodo-1H-indazole-7-one.

    Reduction: Formation of 1H-indazol-7-OL.

    Substitution: Formation of 3-substituted indazole derivatives.

Scientific Research Applications

3-Iodo-1H-indazol-7-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazol-7-OL involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The iodine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Lacks the iodine and hydroxyl groups, making it less bioactive.

    3-Bromo-1H-indazol-7-OL: Similar structure but with a bromine atom instead of iodine, which may alter its biological activity.

    3-Iodo-1H-indazole: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

3-Iodo-1H-indazol-7-OL is unique due to the presence of both the iodine atom and the hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-iodo-2H-indazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYSBUFMYIDIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314220
Record name 3-Iodo-1H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-28-5
Record name 3-Iodo-1H-indazol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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